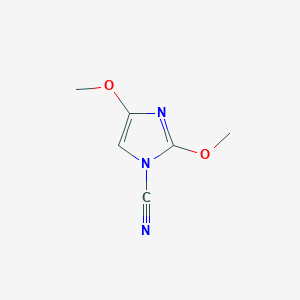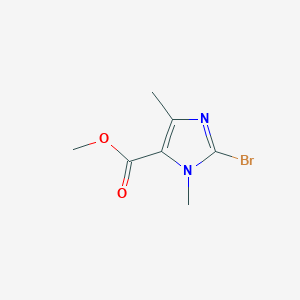
3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a dibenzofuran moiety, a triazine ring, and a carbazole unit, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Dibenzofuran Moiety: Starting with a suitable precursor, the dibenzofuran ring is synthesized through cyclization reactions.
Synthesis of Triazine Ring: The triazine ring is formed by reacting appropriate nitriles or amines under controlled conditions.
Coupling Reactions: The final step involves coupling the dibenzofuran and triazine units with the carbazole moiety using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include quinone derivatives, reduced carbazole derivatives, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. In electronic applications, its unique electronic properties facilitate efficient charge transport and light emission.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Dibenzofuranyl)-9H-carbazole: Lacks the triazine ring, making it less versatile in certain applications.
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9H-carbazole: Lacks the dibenzofuran moiety, affecting its electronic properties.
3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-fluorene: Similar structure but with a fluorene unit instead of carbazole, leading to different photophysical properties.
Uniqueness
The combination of dibenzofuran, triazine, and carbazole units in 3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole imparts unique electronic, photophysical, and chemical properties, making it a valuable compound for diverse scientific and industrial applications.
Propiedades
Fórmula molecular |
C39H24N4O |
|---|---|
Peso molecular |
564.6 g/mol |
Nombre IUPAC |
3-dibenzofuran-2-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)carbazole |
InChI |
InChI=1S/C39H24N4O/c1-3-11-25(12-4-1)37-40-38(26-13-5-2-6-14-26)42-39(41-37)43-33-17-9-7-15-29(33)31-23-27(19-21-34(31)43)28-20-22-36-32(24-28)30-16-8-10-18-35(30)44-36/h1-24H |
Clave InChI |
HAZRMAAVIICRHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)OC7=CC=CC=C76)C8=CC=CC=C83)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



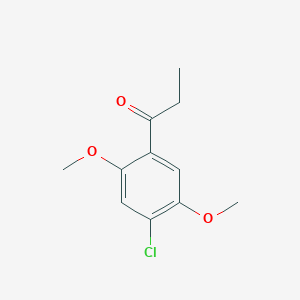
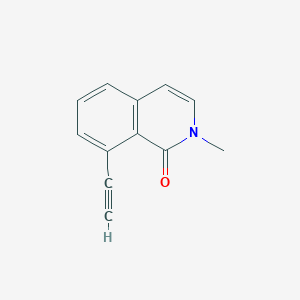
![(R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12820256.png)
![N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12820266.png)
![8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12820274.png)
![2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12820276.png)
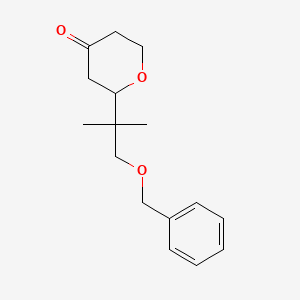
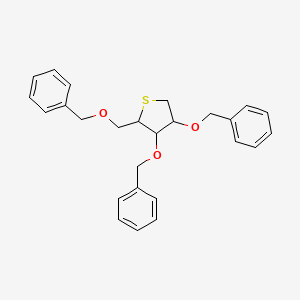
![ethyl 6-methoxy-7-methyl-3-oxo-1H-pyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate](/img/structure/B12820293.png)
